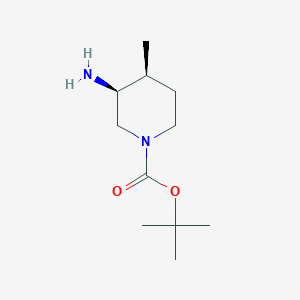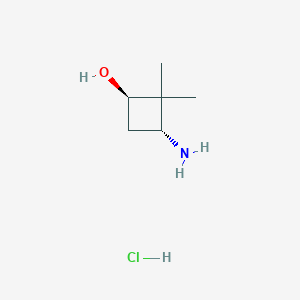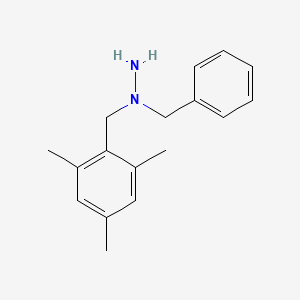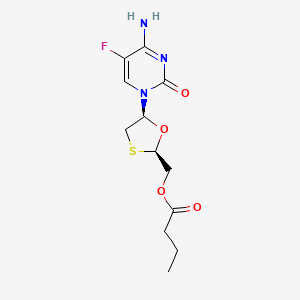
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate” is a chemical compound with the molecular formula C11H7Cl2NO4 . It is related to a class of compounds known as protein degrader building blocks . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 288.09 . It is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties such as boiling point, melting point, and pH are not available in the search results .Wissenschaftliche Forschungsanwendungen
Chemical Properties
This compound has a CAS Number of 143558-02-5 and a molecular weight of 288.09 . It is typically stored at temperatures between 2 and 8 degrees Celsius .
Synthesis of Biologically Active Molecules
The compound can be used in the synthesis of a series of biologically active molecules . This makes it a valuable reagent in the development of new pharmaceuticals and other biologically active compounds.
Protein-Protein Interaction Studies
The compound is used as a crosslinker for analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . This application is crucial in the study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .
Monoclonal Antibody Production
In a study aimed at discovering new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells, a compound similar to 2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate was found to increase monoclonal antibody production .
Proteolysis Research
A compound similar to 2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate is used in a protein-slaying approach known as CANDDY . This occurs without ubiquitination and bypasses the need for an E3 ligase, potentially overcoming the current limitations of proteolysis and expanding the application scope of degraders .
Amino Acid Protection
The compound is a more convenient and mild reagent than benzyl carbonochloridate in protecting amino acids . This makes it useful in peptide synthesis, where protecting groups are often needed to prevent unwanted side reactions.
Wirkmechanismus
This compound is part of a protein-slaying approach known as CANDDY (Chemical knockdown with Affinity aNd Degradation DYnamics). It degrades protein by direct recruitment to the proteasome . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOOCRIQABWYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















